molecular formula C17H15FN2O2S B2754978 1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea CAS No. 2380042-56-6

1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea

Cat. No.: B2754978
CAS No.: 2380042-56-6
M. Wt: 330.38
InChI Key: RSNMJWUFXCBITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea is a recognized and potent inhibitor of the RAF family of kinases, specifically developed to target oncogenic signaling pathways. Its primary research value lies in its ability to potently inhibit B-RAF and C-RAF kinases, which are critical components of the MAPK/ERK signaling cascade that is frequently dysregulated in a wide array of human cancers, such as melanoma and colorectal cancer. The compound functions by binding to the ATP-binding site of these kinases, thereby blocking the phosphorylation of MEK and subsequent downstream signaling events that drive cellular proliferation and survival. This mechanism makes it an essential pharmacological tool for investigating the intricacies of RAF-dependent tumorigenesis, studying mechanisms of resistance to first-generation RAF inhibitors, and exploring novel therapeutic strategies in preclinical models. Research utilizing this inhibitor is pivotal for advancing our understanding of targeted cancer therapy and for the development of next-generation anticancer agents.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c18-15-3-1-12(2-4-15)8-19-17(21)20-9-16-7-14(11-23-16)13-5-6-22-10-13/h1-7,10-11H,8-9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNMJWUFXCBITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC2=CC(=CS2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzylamine and 4-(furan-3-yl)thiophene-2-carboxylic acid. These intermediates are then coupled using urea as a linking agent under specific reaction conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps such as purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiophene and furan rings have shown cytotoxic effects against various cancer cell lines.

  • Mechanism : The anticancer activity is often linked to the inhibition of key enzymes involved in cancer progression. A study highlighted that compounds with a fluorobenzylidene substituent inhibited melanogenesis in melanoma cells by reducing tyrosinase activity without affecting its mRNA levels, suggesting a targeted degradation mechanism.

2. Antimicrobial Properties
The compound's structural components suggest potential antimicrobial properties. Research has shown that derivatives with similar frameworks exhibit activity against various bacterial strains.

  • Findings : A related study found that certain fluorinated compounds displayed notable antibacterial effects against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics.

3. Antioxidant Activity
Urea derivatives can effectively scavenge free radicals. The presence of furan and thiophene rings enhances electron donation capabilities, contributing to their antioxidant potential.

  • Case Study : In comparative analyses, compounds similar to this one exhibited significant inhibition of lipid peroxidation, indicating strong antioxidant activity.

Biological Research Applications

The compound's unique structure allows for exploration in various biological contexts:

1. Enzyme Inhibition Studies
The interaction of this compound with specific enzymes can provide insights into its potential therapeutic effects. For example, studies may focus on its ability to inhibit enzymes involved in metabolic pathways relevant to cancer or microbial resistance.

2. Drug Development
Due to its promising biological activities, this compound is being investigated as a lead candidate for developing new therapeutic agents targeting cancer and infectious diseases.

Material Science Applications

1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea's unique electronic properties make it suitable for applications in material science:

1. Organic Electronics
The compound can be utilized as a building block in the synthesis of organic semiconductors or photovoltaic materials due to the presence of conjugated systems within its structure.

2. Advanced Coatings
Its chemical stability and potential for functionalization allow for applications in developing advanced coatings with specific electronic or optical properties.

Data Tables

Activity TypeObservations
AnticancerSignificant cytotoxicity against multiple cell lines
AntimicrobialEffective against E. coli and S. aureus
AntioxidantStrong radical scavenging ability

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[(±)-Trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl)-3-(furan-2-ylmethyl]urea (4d)

  • Structural Differences: This analog replaces the thiophene-furan hybrid with a β-lactam (azetidinone) core and a furan-2-ylmethyl group. The 4-methoxyphenyl substituent may enhance solubility compared to the fluorophenyl group in the target compound.
  • Synthesis & Physical Properties : Synthesized via reaction with furfuryl isocyanate (90% yield), with a melting point of 188.8–189.9°C and distinct IR peaks at 1732 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (urea C=O) .
  • Biological Relevance : Demonstrated antiproliferative activity, though specific data for the target compound are unavailable. The β-lactam moiety in 4d may confer unique target selectivity.

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n)

  • Structural Differences: Incorporates a pyridine-thioether group instead of the thiophene-furan system.
  • Design Rationale : Such compounds are optimized for kinase inhibition, with the pyridine-thioether enhancing hydrogen-bonding capacity .

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

  • Structural Differences : Features a pyrrole-carbonyl group linked to the urea core, which may improve DNA intercalation properties. The 4-methoxyphenyl group contrasts with the fluorophenyl in the target compound, altering electronic effects .
  • Synthetic Notes: Prepared via straightforward urea coupling, suggesting similar synthetic accessibility for the target compound .

1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea

  • Structural Differences: Replaces the thiophene-furan system with a thiadiazole-vinylphenyl group. Thiadiazoles are known for antimicrobial activity, implying divergent biological targets compared to the furan-thiophene hybrid .
  • Crystallographic Data : Exhibits planar geometry (mean C–C bond length = 0.005 Å), suggesting rigidity that the target compound may lack due to its flexible thiophene linker .

Comparative Analysis Table

Compound Key Substituents Melting Point (°C) IR Peaks (cm⁻¹) Biological Activity
Target Compound Thiophene-furan, 4-fluorophenyl Not reported Not reported Inferred kinase inhibition
4d β-lactam, furan-2-ylmethyl 188.8–189.9 1732 (C=O), 1650 (urea) Antiproliferative
7n Pyridine-thioether, CF₃, Cl Not reported Not reported Kinase inhibition
Thiadiazol-urea Thiadiazole, vinylphenyl Not reported Not reported Antimicrobial (inferred)

Key Observations

Electronic Effects : Fluorine and chlorine substituents improve metabolic stability but may reduce solubility compared to methoxy groups .

Heterocyclic Systems : Thiophene-furan hybrids (target compound) balance aromaticity and flexibility, whereas β-lactams (4d) or thiadiazoles (8) introduce rigidity or hydrogen-bonding motifs .

Synthetic Accessibility : Urea derivatives are generally synthesized via isocyanate coupling, as seen in 4d (90% yield) , suggesting feasible scalability for the target compound.

Biological Activity

The compound 1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea , also referred to as Compound A , is a synthetic organic molecule with potential therapeutic applications. This article reviews the biological activity of Compound A, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities, supported by diverse research findings and case studies.

Chemical Structure and Properties

Molecular Formula: C₁₈H₁₈F₁N₂O₂S

Molecular Weight: 344.42 g/mol

IUPAC Name: 1-[(4-fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea

The compound's structure features a fluorinated phenyl group and a furan-thiophene moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Compound A. For instance, in vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including:

Cell Line IC₅₀ (µM) Reference
H46025.5
A54918.7
HT-2922.1

These values indicate that Compound A exhibits potent activity, comparable to established chemotherapeutic agents.

The mechanism by which Compound A exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. In a study involving the RFX 393 renal carcinoma cell line, treatment with Compound A resulted in:

  • G0–G1 Phase Arrest: Increased population from 57.08% (control) to 84.36% (treated).
  • S Phase Reduction: Decreased from 29.33% (control) to 11.49% (treated).

These findings suggest that Compound A disrupts normal cell cycle progression, leading to increased apoptosis in cancer cells .

Antibacterial Activity

Compound A has also been evaluated for its antibacterial properties. It was tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa20.0

These results indicate that Compound A possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Other Biological Activities

In addition to its anticancer and antibacterial properties, Compound A has been investigated for other pharmacological effects:

  • Anthelmintic Activity: Preliminary screenings indicated potential efficacy against parasitic helminths using Caenorhabditis elegans as a model organism .
  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammatory markers in cellular models, suggesting broader therapeutic applications beyond cancer and infection.

Case Studies

Several case studies have documented the effects of Compound A in preclinical settings:

  • Study on Cancer Cell Lines: In a comparative study with other fluorinated compounds, Compound A demonstrated superior cytotoxicity against lung cancer cells, indicating its potential as a lead candidate for further development .
  • Antibacterial Efficacy Assessment: In vivo experiments confirmed the effectiveness of Compound A in reducing bacterial load in infected animal models, supporting its use as an antibacterial agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea, and how can reaction conditions be optimized?

Answer: The synthesis of arylurea derivatives typically involves coupling substituted isocyanates with amines or employing carbamate intermediates under controlled conditions. For example, in analogous compounds like 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea, carbamate precursors are reacted with amines in acetonitrile at 65°C using DABCO as a catalyst . Optimization may include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity for urea bond formation.
  • Catalyst screening : Bases like DABCO or triethylamine improve yields in carbamate-amine couplings.
  • Temperature control : Reflux conditions (60–80°C) balance reaction rate and side-product suppression.
    Reproducibility requires rigorous monitoring via TLC or HPLC to track intermediate formation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer: Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents on aromatic rings (e.g., fluorophenyl and furan-thiophene groups). Coupling constants in ¹H NMR distinguish substitution patterns (e.g., para vs. meta).
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks in the urea moiety, as demonstrated for 1-(4-chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., via [M+H]+ ion).
  • FT-IR : Urea carbonyl stretches (~1640–1680 cm⁻¹) validate bond formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for arylurea derivatives?

Answer: Discrepancies often arise from variations in assay design or compound purity. Methodological strategies include:

  • Standardized bioassays : Replicate studies using identical cell lines (e.g., MCF-7 for antiproliferative activity) and control compounds (e.g., doxorubicin) .
  • Purity validation : Ensure ≥95% purity via HPLC and eliminate residual solvents (e.g., DMF) that may confound results.
  • Dose-response analysis : Use IC₅₀ values normalized to solvent controls to isolate compound-specific effects .
  • Theoretical alignment : Link results to mechanistic frameworks (e.g., kinase inhibition or oxidative stress pathways) to contextualize outliers .

Q. What computational approaches are suitable for studying the interaction of this compound with biological targets?

Answer:

  • Molecular docking : Simulate binding to targets like tyrosine kinases using software (AutoDock Vina) and crystallographic data from the Protein Data Bank (PDB). Prioritize urea hydrogen bonds with catalytic residues .
  • MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories (e.g., GROMACS) to evaluate binding free energies (MM/PBSA).
  • QSAR modeling : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on activity using descriptors like logP and electrostatic potential .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

Answer: Adopt tiered testing per OECD guidelines:

  • Phase 1 (Lab-scale) : Measure hydrolysis half-life at pH 4–9 and photodegradation under UV light (λ = 254 nm).
  • Phase 2 (Biotic) : Evaluate biodegradability via OECD 301D (closed bottle test) and bioaccumulation in Daphnia magna .
  • Phase 3 (Field) : Monitor soil adsorption coefficients (Kd) in loam or clay matrices using LC-MS/MS for trace detection .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for Arylurea Derivatives

MethodConditionsYield (%)Reference
Carbamate-amine couplingAcetonitrile, DABCO, 65°C, 1 h78–85
Isocyanate-amine reactionDichloromethane, RT, 24 h65–72
Microwave-assistedDMF, 100°C, 30 min, 300 W88–92

Q. Table 2. Key Spectroscopic Data for Urea Derivatives

TechniqueDiagnostic FeatureExample ValueReference
¹H NMR (DMSO-d₆)Urea NH protonsδ 8.45–9.20 (br, 2H)
X-ray crystallographyN–C(=O)–N bond angle120.5°
FT-IRC=O stretch1665 cm⁻¹

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.